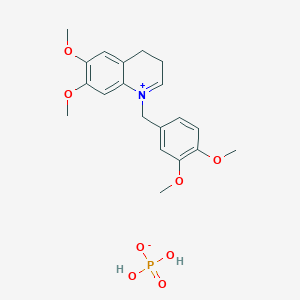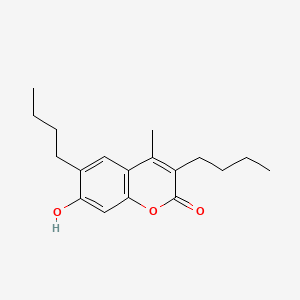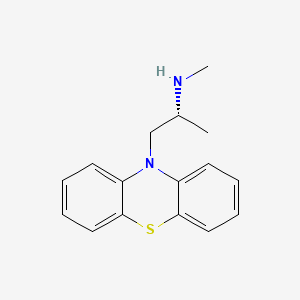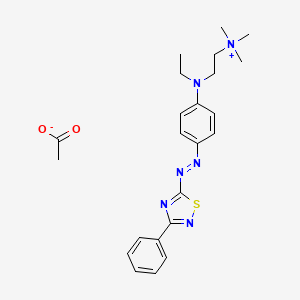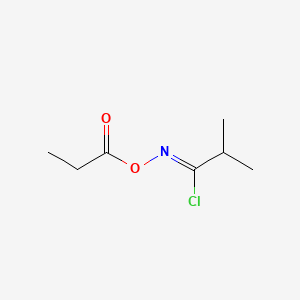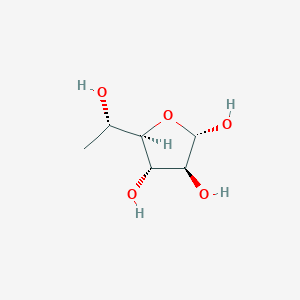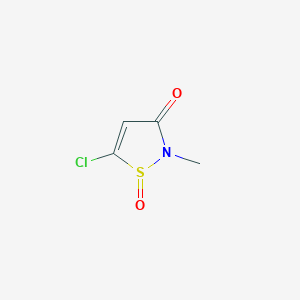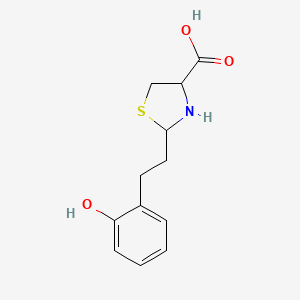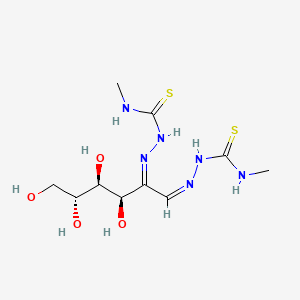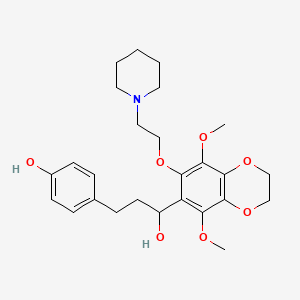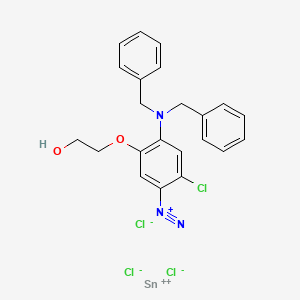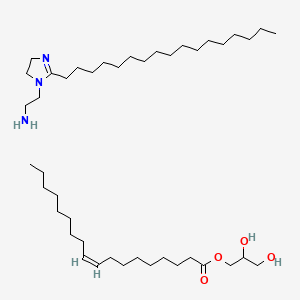
Urea, 1-(2-(dimethylamino)ethyl)-3-(1-naphthyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-(dimethylamino)ethyl)-3-(1-naphthyl)-, hydrochloride: is a chemical compound with the molecular formula C12H16Cl2N2This compound is widely used in various scientific research applications, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-(dimethylamino)ethyl)-3-(1-naphthyl)-, hydrochloride typically involves the reaction of 1-naphthylamine with ethylenediamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions using reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Urea, 1-(2-(dimethylamino)ethyl)-3-(1-naphthyl)-, hydrochloride involves its ability to act as a coupling agent. It reacts with specific target molecules, forming a complex that can be detected and quantified using spectrophotometric methods. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
- N-(1-Naphthyl)ethylenediamine dihydrochloride
- 2-(1-Naphthylamino)ethylamine dihydrochloride
- Bratton-Marshall Reagent
Uniqueness: Urea, 1-(2-(dimethylamino)ethyl)-3-(1-naphthyl)-, hydrochloride is unique due to its specific structure, which allows it to act as an effective coupling agent in various analytical methods. Its ability to form stable complexes with target molecules makes it highly valuable in scientific research and industrial applications .
Propriétés
Numéro CAS |
102433-29-4 |
|---|---|
Formule moléculaire |
C15H20ClN3O |
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethyl]-3-naphthalen-1-ylurea;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-18(2)11-10-16-15(19)17-14-9-5-7-12-6-3-4-8-13(12)14;/h3-9H,10-11H2,1-2H3,(H2,16,17,19);1H |
Clé InChI |
KSBYIGOLRBFFAA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)NC1=CC=CC2=CC=CC=C21.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


